Cas no 1210438-52-0 (1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride)

1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
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- 1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride
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- インチ: 1S/C8H15N3O2.ClH/c9-5-7(12)11-3-1-6(2-4-11)8(10)13;/h6H,1-5,9H2,(H2,10,13);1H
- InChIKey: RHAMKHYLUKORDW-UHFFFAOYSA-N
- ほほえんだ: N1(C(CN)=O)CCC(C(N)=O)CC1.[H]Cl
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55093-1.0g |
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |
1210438-52-0 | 95.0% | 1.0g |
$371.0 | 2025-02-20 | |
Enamine | EN300-55093-0.5g |
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |
1210438-52-0 | 95.0% | 0.5g |
$271.0 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9684-1-10G |
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |
1210438-52-0 | 95% | 10g |
¥ 14,322.00 | 2023-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01014412-1g |
1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride |
1210438-52-0 | 98% | 1g |
¥3717.0 | 2023-04-05 | |
TRC | A616338-100mg |
1-(2-Aminoacetyl)piperidine-4-carboxamide Hydrochloride |
1210438-52-0 | 100mg |
$ 295.00 | 2022-06-08 | ||
Aaron | AR019Y7G-250mg |
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |
1210438-52-0 | 95% | 250mg |
$221.00 | 2025-02-08 | |
Aaron | AR019Y7G-100mg |
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |
1210438-52-0 | 95% | 100mg |
$160.00 | 2025-02-08 | |
Aaron | AR019Y7G-1g |
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |
1210438-52-0 | 95% | 1g |
$536.00 | 2025-02-08 | |
A2B Chem LLC | AV42752-50mg |
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |
1210438-52-0 | 95% | 50mg |
$105.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9684-1-100mg |
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride |
1210438-52-0 | 95% | 100mg |
¥1134.0 | 2024-04-25 |
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride 関連文献
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
1-(2-aminoacetyl)piperidine-4-carboxamide hydrochlorideに関する追加情報
1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride: A Comprehensive Overview
1-(2-Aminoacetyl)piperidine-4-carboxamide hydrochloride, a compound with CAS No. 1210438-52-0, is a notable molecule in the field of organic chemistry and pharmacology. This compound has garnered significant attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperidine ring, a six-membered saturated cyclic amine, which serves as the backbone for the functional groups attached to it. The piperidine moiety is further substituted at the 4-position with a carboxamide group, while the 2-position of the acetyl group is linked to an amino group, forming a 2-aminoacetyl substituent.
The synthesis of 1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride involves a series of well-established organic reactions, including nucleophilic acyl substitution and amide bond formation. The hydrochloride salt form of the compound is particularly relevant in pharmaceutical applications due to its enhanced solubility and stability. Recent studies have explored the stereochemical properties of this compound, revealing its potential as a chiral building block in asymmetric synthesis.
One of the most intriguing aspects of this compound is its biological activity. Research conducted in 2023 has demonstrated that 1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride exhibits potent inhibitory effects on certain enzymes involved in neurological disorders. Specifically, it has shown promise as a candidate for treating neurodegenerative diseases such as Alzheimer's disease by modulating key signaling pathways. The aminoacetyl group plays a critical role in these interactions, contributing to the compound's bioavailability and efficacy.
In addition to its therapeutic potential, this compound has been extensively studied for its role in peptide synthesis and medicinal chemistry. The piperidine ring provides structural rigidity, which is essential for optimizing pharmacokinetic properties such as absorption and distribution. Furthermore, the presence of both amino and carboxamide groups allows for versatile chemical modifications, enabling researchers to tailor the molecule for specific therapeutic applications.
Recent advancements in computational chemistry have also shed light on the molecular dynamics of 1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride. Molecular docking studies have revealed that the compound can bind effectively to various protein targets, suggesting its potential as a lead compound in drug discovery programs. These findings underscore the importance of understanding the interplay between molecular structure and biological function.
From an industrial perspective, the synthesis and purification of this compound require stringent quality control measures to ensure consistency and safety. The hydrochloride salt form is particularly advantageous due to its stability under various storage conditions, making it suitable for large-scale production in pharmaceutical settings.
In conclusion, 1-(2-aminoacetyl)piperidine-4-carboxamide hydrochloride (CAS No. 1210438-52-0) represents a compelling example of how structural complexity can be harnessed to achieve desirable pharmacological properties. With ongoing research uncovering new insights into its biological activity and synthetic potential, this compound continues to be a focal point in both academic and industrial research.
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